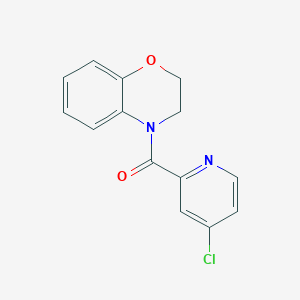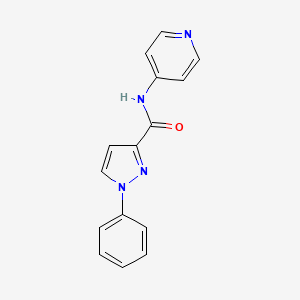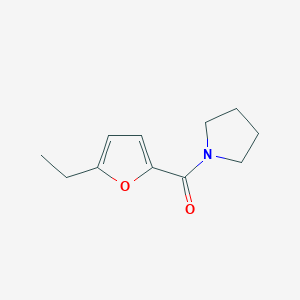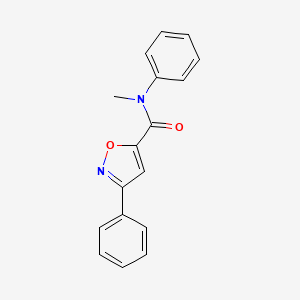
(4-Chloropyridin-2-yl)-(2,3-dihydro-1,4-benzoxazin-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chloropyridin-2-yl)-(2,3-dihydro-1,4-benzoxazin-4-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is known for its ability to modulate specific biochemical and physiological pathways, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of (4-Chloropyridin-2-yl)-(2,3-dihydro-1,4-benzoxazin-4-yl)methanone involves the modulation of specific biochemical pathways. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE5), which are involved in inflammation and cancer progression, respectively. This compound has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
(4-Chloropyridin-2-yl)-(2,3-dihydro-1,4-benzoxazin-4-yl)methanone has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and induce apoptosis (programmed cell death) in cancer cells. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (4-Chloropyridin-2-yl)-(2,3-dihydro-1,4-benzoxazin-4-yl)methanone in lab experiments is its ability to modulate specific biochemical pathways, making it a useful tool for studying the underlying mechanisms of various diseases. However, one limitation is that the compound may exhibit off-target effects, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on (4-Chloropyridin-2-yl)-(2,3-dihydro-1,4-benzoxazin-4-yl)methanone. One direction is to investigate its potential use in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease. Another direction is to explore its potential use in combination with other drugs for the treatment of cancer. Additionally, further research is needed to fully understand the mechanisms of action of this compound and to optimize its pharmacological properties for clinical use.
Métodos De Síntesis
The synthesis of (4-Chloropyridin-2-yl)-(2,3-dihydro-1,4-benzoxazin-4-yl)methanone involves the reaction of 4-chloropyridine-2-carbaldehyde with 2-amino-3-hydroxybenzoic acid in the presence of a catalyst. The resulting product is then subjected to various purification steps to obtain the pure compound.
Aplicaciones Científicas De Investigación
(4-Chloropyridin-2-yl)-(2,3-dihydro-1,4-benzoxazin-4-yl)methanone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. This compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
(4-chloropyridin-2-yl)-(2,3-dihydro-1,4-benzoxazin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2/c15-10-5-6-16-11(9-10)14(18)17-7-8-19-13-4-2-1-3-12(13)17/h1-6,9H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPMWPGYFOVBFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2N1C(=O)C3=NC=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloropyridin-2-yl)-(2,3-dihydro-1,4-benzoxazin-4-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[(5-bromothiophen-3-yl)methyl]cyclopropanecarboxamide](/img/structure/B7558555.png)
![N-[(5-bromothiophen-3-yl)methyl]cyclopentanecarboxamide](/img/structure/B7558571.png)


![N-benzyl-3-[(E)-3-pyridin-3-ylprop-2-enoyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B7558582.png)



